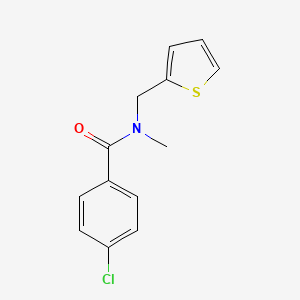![molecular formula C12H16O5 B14203833 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol CAS No. 918789-80-7](/img/structure/B14203833.png)
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is an organic compound with the molecular formula C10H14O4 It is known for its unique structure, which includes a methoxy group and a dioxolane ring attached to a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol typically involves the reaction of 2-methoxyphenol with formaldehyde and methanol under acidic conditions to form the methoxymethyl group. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methoxymethyl and dioxolane groups can interact with cellular membranes, influencing their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the dioxolane ring.
4-Methoxyphenol: Similar structure but lacks both the methoxymethyl group and the dioxolane ring.
2-Methoxy-4-propylphenol: Similar structure but has a propyl group instead of the methoxymethyl group.
Uniqueness
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is unique due to the presence of both the methoxymethyl group and the dioxolane ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918789-80-7 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C12H16O5/c1-14-6-9-7-16-12(17-9)8-3-4-10(13)11(5-8)15-2/h3-5,9,12-13H,6-7H2,1-2H3 |
InChI-Schlüssel |
JTCGDUNRKVXIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


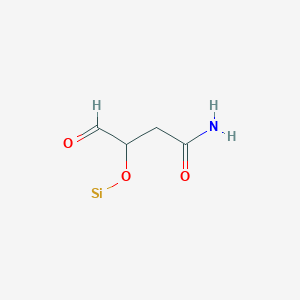
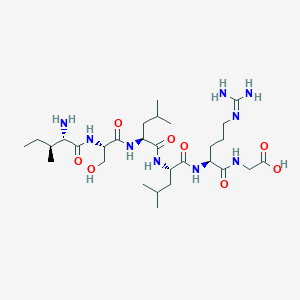
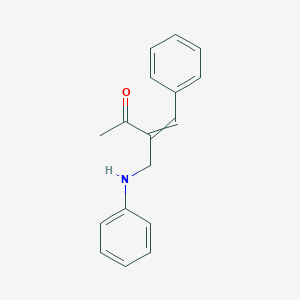
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
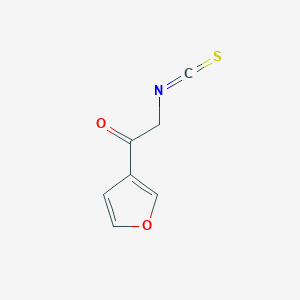
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
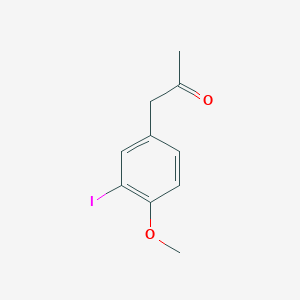
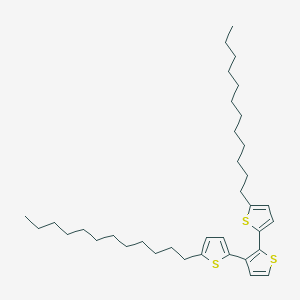
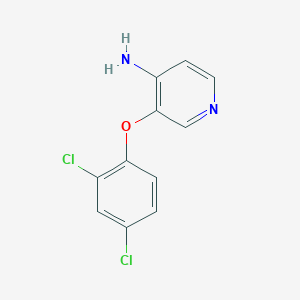
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
